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The following workflow outlines the key steps for conducting a vibrational spectroscopy analysis of Veratril

(also referred to as TMBZ or 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione), as described in the research by

Structural Chemistry [1].
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Veratril vibrational spectroscopy analysis workflow

Based on this methodology, here are the detailed protocols for key experiments:

Sample Preparation & Experimental Data Collection

Single-crystal X-ray Diffraction: Veratril crystals were grown and analyzed using a Stoe & Cie X-

ray diffractometer. The compound crystallized in the orthorhombic Fdd2 space group with unit cell
parameters a = 39.145(4) Å, b = 18.167(2) Å, c = 4.3139(5) Å, β = 90°, Z = 8. The structure was

solved with SHELXL97 and SHELXS97 programs [1].
FT-IR Spectroscopy: The infrared spectrum was acquired to capture the vibrational fingerprints of

the molecule. The specific instrument parameters were not detailed in the available abstract, but
standard procedures for solid samples (e.g., KBr pellet technique) are implied [1].

¹H NMR Spectroscopy: This was used for structural confirmation, providing data on the hydrogen
atomic environment within the molecule [1].

Computational Modeling via Density Functional Theory (DFT)

Software: Gaussian 03 software was used for all calculations [1].
Method and Basis Set: The geometry of Veratril was optimized, and its vibrational frequencies were

calculated using DFT at the B3LYP/6-311++G(d,p) level of theory [1].
Spectral Assignment: A Total Energy Distribution (TED) calculation was performed to complete

the assignment of the fundamental vibrational modes. The TED analysis helps determine the
contribution of each internal coordinate to the vibrational modes [1].

Key Vibrational Spectroscopy Data
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The table below summarizes the structural and computational parameters from the research. Note that a full

table of frequency values is not available in the search results.

Analysis Aspect Description / Value Method / Model

Molecular Formula C₁₈H₁₈O₆ Chemical Analysis [1]

Molecular Weight 330.32 g/mol Chemical Analysis [1]

Crystal System Orthorhombic Single-crystal X-ray Diffraction [1]

Space Group Fdd2 Single-crystal X-ray Diffraction [1]

Computational Model DFT (Density Functional

Theory)

Gaussian 03 [1]

Functional & Basis
Set

B3LYP/6-311++G(d,p) Geometry Optimization & Frequency

Calculation [1]

Spectral Assignment Total Energy Distribution

(TED)

Complete assignment of fundamentals [1]

Pathways for Further Research

To build upon this foundational information for modern drug development applications, you can take the

following steps:

Locate the Full Paper: The complete 2008 article, "Structural and vibrational investigation of 1,2-
bis(3,4-dimethoxyphenyl)ethane-1,2-dione (Veratril): experimental and theoretical studies," contains

the full set of spectral assignments and data tables [1].
Explore Related Compounds: The search results indicate that a compound named veratramine, a

steroidal alkaloid, shows promise in cancer research by inhibiting the Hedgehog (Hh) signaling
pathway [2]. This is a different molecule, but it highlights that veratrum-derived alkaloids are an active

area of study.
Consult Current Literature: Use databases like PubMed and Sciencedirect to search for newer

studies published since 2008 that may have applied more advanced spectroscopic techniques to
Veratril or similar compounds [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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